molecular formula C18H20N2O2 B11113621 4-butoxy-N'-[(E)-phenylmethylidene]benzohydrazide

4-butoxy-N'-[(E)-phenylmethylidene]benzohydrazide

Cat. No.: B11113621
M. Wt: 296.4 g/mol
InChI Key: BYHYFOLWUMRHPT-XMHGGMMESA-N
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Description

4-BUTOXY-N’~1~-[(E)-1-PHENYLMETHYLIDENE]BENZOHYDRAZIDE is an organic compound with the molecular formula C20H24N2O2. It exists in a trans conformation with respect to the C=N bond, and the dihedral angle between the benzene rings is approximately 79.0°

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTOXY-N’~1~-[(E)-1-PHENYLMETHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-butoxybenzohydrazide and benzaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-BUTOXY-N’~1~-[(E)-1-PHENYLMETHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or phenylmethylidene groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

4-BUTOXY-N’~1~-[(E)-1-PHENYLMETHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BUTOXY-N’~1~-[(E)-1-PHENYLMETHYLIDENE]BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BUTOXY-N’~1~-[(E)-1-PHENYLMETHYLIDENE]BENZOHYDRAZIDE is unique due to its specific substituents, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-4-butoxybenzamide

InChI

InChI=1S/C18H20N2O2/c1-2-3-13-22-17-11-9-16(10-12-17)18(21)20-19-14-15-7-5-4-6-8-15/h4-12,14H,2-3,13H2,1H3,(H,20,21)/b19-14+

InChI Key

BYHYFOLWUMRHPT-XMHGGMMESA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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